![molecular formula C24H16ClF3N2O2S B2924497 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 338957-15-6](/img/structure/B2924497.png)
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound featuring a thiazole ring, a chlorophenyl group, a phenyl group, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a 4-chlorophenyl ketone reacts with thiourea in the presence of a base.
Substitution Reactions: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable catalyst.
Acetamide Formation: The final step involves the acylation of the thiazole derivative with 4-(trifluoromethoxy)aniline under acidic or basic conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) in hydrogenation reactions are used.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst are typical.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the trifluoromethoxy group can enhance the compound’s bioavailability and metabolic stability.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The thiazole ring is a common pharmacophore in many drugs, contributing to the compound’s biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its aromatic and heterocyclic components.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide
- 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-methoxyphenyl]acetamide
Uniqueness
Compared to similar compounds, 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of the trifluoromethoxy group. This group significantly enhances the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a more potent and versatile molecule for various applications.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique properties
Biological Activity
The compound 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide , often referred to as a thiazole derivative, has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, particularly focusing on antimicrobial and anticancer properties.
- Molecular Formula : C17H12ClF3N2O2S
- Molecular Weight : 329.8 g/mol
- CAS Number : 23821-72-9
This compound features a thiazole ring and a trifluoromethoxy group, which are significant for enhancing biological activity through structural modifications.
Synthesis
The synthesis of thiazole derivatives typically involves the reaction of substituted phenyl acetamides with thiazole precursors. The introduction of the trifluoromethoxy group can be achieved through various fluorination methods, enhancing the lipophilicity and bioavailability of the compound.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties.
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Mechanism of Action : The thiazole moiety is known to disrupt bacterial cell membranes, leading to cell lysis. In vitro tests against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) demonstrated promising results.
These results indicate that the compound is more effective against Gram-positive bacteria compared to Gram-negative strains, likely due to differences in cell wall structure.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL MRSA 64 µg/mL Escherichia coli 128 µg/mL
Anticancer Activity
The compound also shows potential as an anticancer agent. Research has indicated that derivatives with similar structures can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
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Cell Lines Tested :
- Human breast cancer (MCF-7)
- Human lung cancer (A549)
The results suggest that the compound may serve as a lead structure for developing new anticancer therapies.Cell Line IC50 (µM) MCF-7 45.3 A549 38.7
Case Studies
Several studies have evaluated the biological activities of thiazole derivatives:
- Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy reported that thiazole derivatives exhibited potent activity against various pathogens, with some compounds showing MIC values lower than traditional antibiotics .
- Research on Anticancer Properties : Another study highlighted the ability of thiazole derivatives to induce apoptosis in cancer cells through mitochondrial pathways, showcasing their potential as chemotherapeutic agents .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF3N2O2S/c25-17-8-6-16(7-9-17)23-30-22(15-4-2-1-3-5-15)20(33-23)14-21(31)29-18-10-12-19(13-11-18)32-24(26,27)28/h1-13H,14H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBJEFLNKVIEFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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